molecular formula C6H12ClNO3 B12311367 rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B12311367
M. Wt: 181.62 g/mol
InChI Key: ZVOKGKMBTGCGQF-UHFFFAOYSA-N
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Description

“rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an oxolane ring with an aminomethyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an amine group is introduced.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, the compound may be used to study enzyme-substrate interactions, particularly those involving chiral centers.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride
  • (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride

Uniqueness

The unique stereochemistry of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” distinguishes it from other similar compounds. Its specific configuration may result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

ZVOKGKMBTGCGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN)C(=O)O.Cl

Origin of Product

United States

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